Fmoc-Leu-Onp

説明

Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .

Synthesis Analysis

Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis

Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .科学的研究の応用

Hydrogel Construction

- Scientific Field : Material Science

- Application Summary : Fmoc-functionalized amino acids, including Fmoc-Leu-Onp, have been used to construct hydrogels . These hydrogels find a wide range of applications .

- Methods of Application : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] is used as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages such as pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Solid-Phase Peptide Synthesis in Water

- Scientific Field : Biochemistry

- Application Summary : Fmoc-Leu-Onp can be used in the solid-phase peptide synthesis (SPPS) in water . This method is developed to circumvent the environmental problem caused by the disposal of organic solvents used in peptide synthesis .

- Methods of Application : For the SPPS in water, protected amino acids that could be used in the aqueous media are designed . The solid-phase synthesis is carried out on a solid support .

- Results or Outcomes : This method offers many advantages over the conventional synthesis in terms of efficiency as well as due to the convenient applicability and purification procedures . It also helps to circumvent the environmental problem caused by the disposal of organic solvents used in peptide synthesis .

Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc-Leu-OH can be used as a reactant to synthesize various oligopeptides .

- Methods of Application : Fmoc-Leu-OH reacts with functionalized α-amino acid hydrochloride salts to synthesize oligopeptides .

- Results or Outcomes : The synthesized oligopeptides can be used in various biochemical studies .

Bioprinting Applications

- Scientific Field : Biomedical Engineering

- Application Summary : Fmoc-derivatized cationic hexapeptides, which could potentially include Fmoc-Leu-Onp, have been proposed as a scaffold for bioprinting applications .

- Methods of Application : The Fmoc-derivatized cationic hexapeptides self-assemble and gel in aqueous solution .

- Results or Outcomes : The resulting hydrogel, such as Fmoc-K3 hydrogel, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

pH-Controlled Ambidextrous Gelation

- Scientific Field : Material Science

- Application Summary : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .

- Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability .

Peptide-Based Hydrogels for Biomedical Applications

- Scientific Field : Biomedical Engineering

- Application Summary : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

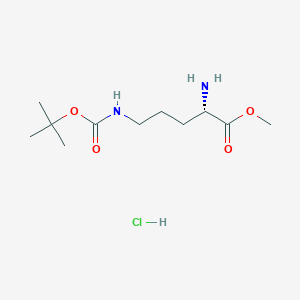

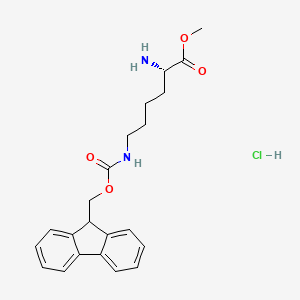

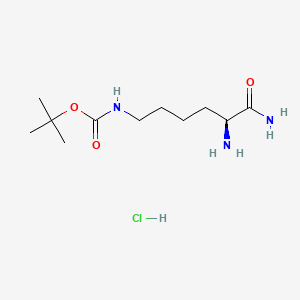

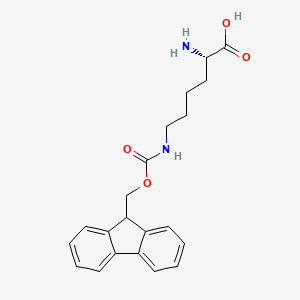

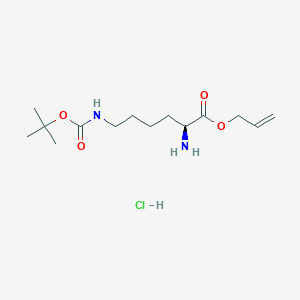

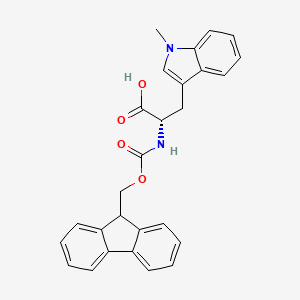

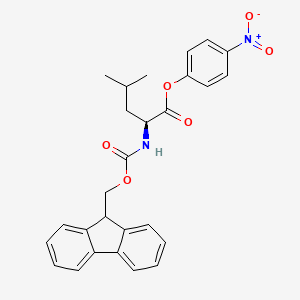

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-Onp | |

Citations

For This Compound

4

Citations

… in the presence of HOBt8 (91%, mp 84-88 C, R¡a 0.60, [a]23D -31 (c 1, MeOH), was dissolved in TFA, and the resultant TFA salt was treated with Fmoc-Leu-ONp,9 HOBt, and DIEA. The …

Number of citations: 17

pubs.acs.org

… HBr salt (0.18 g, 0.42 mmol) was dissolved in pyridine (25) (3 ml) and Fmoc-Leu-ONp (10) (0.23 g, 0.5 mmol) was added. After overnight at room temperature no dipeptide could be …

Number of citations: 58

onlinelibrary.wiley.com

Reactive amino acid phenyl esters have been used in peptide synthesis. The authors developed a method where amino acid chlorides and inorganic base are used to prepare reactive …

Number of citations: 0

www.thieme-connect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。